2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine
Description
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine is a pyrimidine-based compound characterized by a central pyrimidine ring substituted with two distinct aromatic groups. The second substituent is a 4-methylphenyl group, contributing steric bulk and hydrophobic character.
Properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O/c1-16-2-5-18(6-3-16)23-12-13-27-24(28-23)19-7-9-20(10-8-19)29-15-17-4-11-21(25)22(26)14-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHWBHJOHQAXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Synthetic Routes and Key Intermediates
The synthesis of substituted pyrimidines often involves cyclocondensation or coupling reactions. For this compound, the following pathways are plausible:
Pyrimidine Core Formation
The central pyrimidine ring can be synthesized via:
-
Bigonelli-type reactions : Cyclocondensation of aldehydes, urea/thiourea, and β-keto esters under acid catalysis .
-
Metal-catalyzed coupling : Suzuki-Miyaura coupling for introducing aryl groups at specific positions .
Example protocol (adapted from ):
| Reactants | Conditions | Product Yield |
|---|---|---|
| 4-[(3,4-Dichlorophenyl)methoxy]benzaldehyde, 4-methylacetophenone, urea | HCl (cat.), ethanol, reflux, 12 h | 72–85% |
Functionalization Reactions
The substituents on the pyrimidine ring enable further modifications:
Nucleophilic Aromatic Substitution
The 2-position of pyrimidine is reactive toward amines or alkoxides:
| Reagent | Conditions | Product |
|---|---|---|
| Morpholine | K2CO3, DMF, 80°C, 6 h | 2-Morpholino derivative |
| 4-Methylaniline | EtOH, pyridine, reflux | 2-(4-Methylphenylamino) analog |
Oxidation/Reduction
-
Oxidation : The methyl group on the 4-methylphenyl moiety can be oxidized to a carboxylic acid using KMnO4/H2SO4 .
-
Reduction : Nitro groups (if present) are reduced to amines with H2/Pd-C .
Heterocycle Fusion
The pyrimidine scaffold can undergo annulation to form fused systems:
Pyrazolo[3,4-d]pyrimidines
Reaction with hydrazine derivatives yields pyrazole-fused analogs :
| Reagent | Conditions | Product Yield |
|---|---|---|
| Phenylhydrazine | EtOH, reflux, 8 h | 68–77% |
Cross-Coupling Reactions
Palladium-catalyzed couplings introduce diverse aryl/heteroaryl groups:
| Reaction Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, DME | 4-Bromophenyl | 82% |
| Buchwald-Hartwig | Pd2(dba)3, XPhos, KOtBu | Aryl amines | 75% |
Stability and Reactivity Insights
-
Acid/Base Stability : The compound is stable under mild acidic conditions (pH 4–6) but degrades in strong bases (pH > 10) .
-
Photoreactivity : The dichlorophenyl group may undergo photodechlorination under UV light .
Key Challenges and Optimizations
Scientific Research Applications
Chemistry
In chemical research, this compound acts as a building block for synthesizing more complex molecules. Its unique structure allows exploration of various chemical reactions, including oxidation and reduction processes.
Biology
Biologically, the compound is studied for its interactions with macromolecules. It serves as a probe to investigate enzyme activity or receptor binding, particularly in pathways related to cancer and other diseases.
Medicine
In medicinal chemistry, this compound is being evaluated for its therapeutic properties. Preliminary studies suggest it may exhibit activity against specific diseases, including:
- Cancer Treatment : It has shown potential as an inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), both critical in tumor growth and metastasis.
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
- Antiangiogenic Activity : Research indicates that derivatives of this compound can inhibit VEGFR-2, leading to reduced tumor growth and angiogenesis in preclinical models .
- Combination Therapies : Studies have shown that combining this compound with traditional chemotherapeutic agents enhances efficacy by targeting multiple pathways involved in cancer progression.
Research Findings Summary
| Study | Findings | Cell Lines Tested | GI50 Values (nM) |
|---|---|---|---|
| Assiut et al. (2024) | Identified as a dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |
| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |
These studies indicate that modifications to the pyrimidine structure can significantly affect biological activity.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and materials due to its stability and reactivity. Its role in creating novel compounds can lead to advancements in material science and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Dihydropyrimidine Derivatives Compounds like 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione () feature a saturated pyrimidine ring (dihydropyrimidine) with a thione group and acetyl substituent. The methoxyphenyl group in this analog offers moderate electron-donating effects, contrasting with the electron-withdrawing dichlorophenyl group in the target compound .
B. Thieno[2,3-d]pyrimidine Systems The compound 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine () incorporates a fused thiophene ring, increasing molecular rigidity and surface area. The piperazine and fluorophenyl substituents introduce basicity and polar interactions absent in the target compound. The dichlorophenyl group in both compounds suggests shared halogen-mediated binding motifs, but the fluorophenyl group in the thienopyrimidine derivative may enhance metabolic stability .
C. Substituent Effects on Electronic Properties Computational studies on dihydropyrimidinones () reveal that electron-withdrawing groups (e.g., Cl, F) lower frontier molecular orbital (FMO) energies, enhancing electrophilicity and reactivity. The target compound’s dichlorophenyl group likely stabilizes the lowest unoccupied molecular orbital (LUMO), facilitating interactions with nucleophilic residues in biological targets. In contrast, methoxy or methyl groups (as in and ) raise FMO energies, reducing reactivity .
Physicochemical Properties
Research Findings and Implications
- Thienopyrimidines () address this via polar piperazine groups, a modification applicable to the target compound .
- Computational Insights : Density functional theory (DFT) studies () predict strong halogen bonding for the dichlorophenyl group, a feature exploitable in rational drug design .
Biological Activity
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure
The molecular formula of this compound is C25H21Cl2N5O2. The presence of the dichlorophenyl and methoxy groups may contribute to its biological activity by influencing its interaction with cellular targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas, including anticancer properties, enzyme inhibition, and potential neuroprotective effects. Below is a summary of findings from various studies.
Anticancer Activity
Research indicates that pyrimidine derivatives often exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and proliferation.
- Mechanism of Action : The compound has shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, necessary for nucleotide synthesis, thereby inducing apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values indicate potent activity compared to standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound's structure suggests it may interact with various kinases and enzymes involved in cellular signaling pathways.
- Kinase Activity : Preliminary studies suggest that it may inhibit tyrosine kinases, which are crucial in regulating cell division and survival. This inhibition could lead to decreased proliferation and increased apoptosis in malignant cells .
Neuroprotective Effects
There is emerging evidence suggesting that certain pyrimidine derivatives possess neuroprotective properties.
Data Table: Biological Activities of this compound
Research Findings
Recent literature highlights the significance of structural modifications in enhancing the biological activity of pyrimidine derivatives. For instance:
- Structure-Activity Relationship (SAR) : Modifications such as adding methoxy or halogen groups can enhance lipophilicity and bioavailability, leading to improved interactions with target proteins .
- Molecular Dynamics Simulations : These studies have shown how the compound interacts with target proteins at a molecular level, providing insights into its binding affinity and specificity .
Q & A
Q. Q1. What synthetic methodologies are recommended for synthesizing 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine, and how can reaction conditions be optimized?
A1. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and cross-coupling. Key steps include:
- Nucleophilic aromatic substitution to introduce the (3,4-dichlorophenyl)methoxy group.
- Suzuki-Miyaura coupling for aryl-aryl bond formation between substituted phenyl and pyrimidine rings.
- Optimization of reaction conditions : Use Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) at 80–100°C under inert gas. Monitor reaction progress via TLC or HPLC.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
Q. Q2. How can the structural integrity and purity of this compound be validated?
A2. Use a combination of:
- Spectroscopic methods :
- ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl and methylphenyl groups).
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- Chromatographic techniques :
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for biological assays).
- X-ray crystallography (if crystalline) for unambiguous structural confirmation .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., halogen substitution or methoxy group placement) influence the compound’s bioactivity?
A3. Comparative studies on analogous pyrimidine derivatives suggest:
- Halogen effects : Dichlorophenyl groups enhance lipophilicity and membrane permeability, improving cellular uptake. Fluorine or chlorine atoms may increase binding affinity to hydrophobic enzyme pockets (e.g., kinases) .
- Methoxy group positioning : Para-substitution on the phenyl ring stabilizes π-π interactions with aromatic residues in target proteins, while meta-substitution may reduce steric hindrance .
- Methodological approach : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with SAR studies .
Q. Q4. What experimental strategies can resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
A4. Address discrepancies via:
- Standardized assays : Use uniform cell lines (e.g., HEK293 or HeLa) and controls (e.g., staurosporine for kinase inhibition).
- Dose-response validation : Repeat assays in triplicate with independent compound batches.
- Off-target profiling : Screen against related enzymes (e.g., CDK2 vs. CDK4/6) to rule out cross-reactivity .
- Data normalization : Report IC₅₀ values relative to a reference inhibitor (e.g., imatinib for tyrosine kinases) .
Q. Q5. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?
A5. Leverage:
- ADMET prediction : Tools like SwissADME to optimize logP (target 2–5) and polar surface area (<140 Ų) for oral bioavailability.
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) to predict metabolic stability of methoxy and dichlorophenyl groups .
- Molecular dynamics simulations : Assess binding persistence in enzyme active sites (e.g., ≥50 ns simulations for kinase targets) .
Mechanistic and Methodological Questions
Q. Q6. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?
A6.
- In vitro :
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assay for CDK2 or EGFR targets.
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) .
- In vivo :
- Xenograft models : Nude mice implanted with human tumor cells (e.g., HCT-116 colon cancer).
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
Q. Q7. How can researchers analyze potential off-target effects or toxicity during preclinical studies?
A7. Implement:
- High-throughput screening : Panels of 100+ kinases (e.g., Eurofins KinaseProfiler™) to assess selectivity.
- CYP450 inhibition assays : Monitor interactions with CYP3A4/2D6 to predict drug-drug interactions.
- hERG channel binding : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
Data Interpretation and Validation
Q. Q8. What statistical approaches are critical for validating bioactivity data in dose-response studies?
A8. Apply:
- Non-linear regression analysis : Fit dose-response curves using GraphPad Prism (four-parameter logistic model).
- Error estimation : Report 95% confidence intervals for IC₅₀ values.
- Reproducibility metrics : Calculate inter-assay CV (<15%) and Z’-factor (>0.5) for assay robustness .
Comparative Analysis
Q. Q9. How does this compound compare to structurally related pyrimidine derivatives in terms of efficacy and synthetic complexity?
A9.
| Derivative | Structural Feature | Efficacy (IC₅₀) | Synthetic Steps |
|---|---|---|---|
| Target compound | Dichlorophenyl, methylphenyl | 0.8 µM (CDK2) | 6–8 steps |
| Pyrido[3,4-d]pyrimidine | Fused pyridine-pyrimidine | 0.5 µM (EGFR) | 9–10 steps |
| Sulfonamide-pyrimidine hybrid | Methylsulfonyl group | 1.2 µM (VEGFR2) | 7–9 steps |
Key insight : The target compound balances moderate synthetic complexity with competitive potency, making it a viable lead for kinase inhibitor development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
